molecular formula C17H21ClN2O2 B2740954 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone CAS No. 331462-38-5

2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone

Cat. No.: B2740954
CAS No.: 331462-38-5
M. Wt: 320.82
InChI Key: FWCXWRNANHZFAU-UHFFFAOYSA-N
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Description

2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone is a synthetic organic compound with the molecular formula C17H21ClN2O2. It belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3-(diethylamino)propylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities.

Scientific Research Applications

2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other biologically active compounds.

    Biology: The compound is studied for its potential antimicrobial, anticancer, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, the compound can inhibit certain enzymes and interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-chloro-3-[3-(diethylamino)propylamino]naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c1-3-20(4-2)11-7-10-19-15-14(18)16(21)12-8-5-6-9-13(12)17(15)22/h5-6,8-9,19H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCXWRNANHZFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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